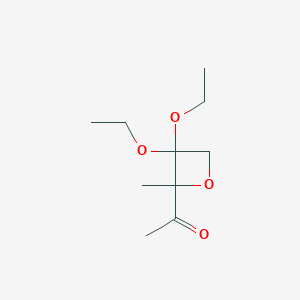
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of two ethoxy groups and a methyl group attached to the oxetane ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of 1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl vinyl ether and acetone.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst like sulfuric acid to facilitate the formation of the oxetane ring.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like halides or amines replace the ethoxy groups, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical intermediate.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one involves its interaction with molecular targets through its functional groups. The ethoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds, van der Waals interactions, and covalent bonds with target molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one can be compared with other oxetane derivatives:
1-(3-Methyloxetan-3-yl)ethan-1-one: This compound lacks the ethoxy groups, making it less versatile in certain chemical reactions.
1-(3,3-Dimethyloxetan-2-yl)ethan-1-one:
1-(3-Ethoxy-2-methyloxetan-2-yl)ethan-1-one: This compound has only one ethoxy group, which affects its chemical behavior and interactions.
The uniqueness of this compound lies in its dual ethoxy groups, which provide additional sites for chemical modification and enhance its utility in various applications.
Propiedades
Número CAS |
89435-03-0 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-(3,3-diethoxy-2-methyloxetan-2-yl)ethanone |
InChI |
InChI=1S/C10H18O4/c1-5-12-10(13-6-2)7-14-9(10,4)8(3)11/h5-7H2,1-4H3 |
Clave InChI |
QWCWHDOBECZTFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(COC1(C)C(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


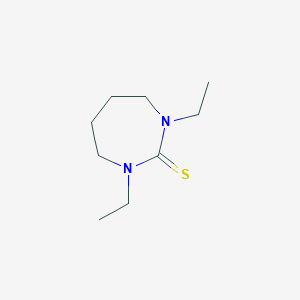
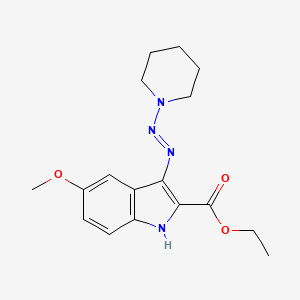
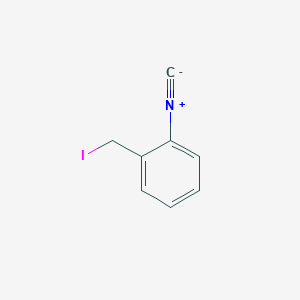
![N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine](/img/structure/B14391768.png)

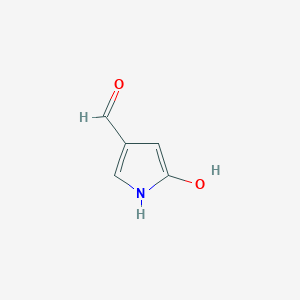
![Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl-](/img/structure/B14391784.png)
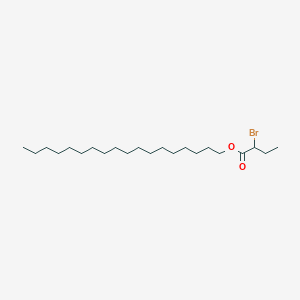
![N-[(2-Methyloxan-4-yl)methylidene]hydroxylamine](/img/structure/B14391798.png)
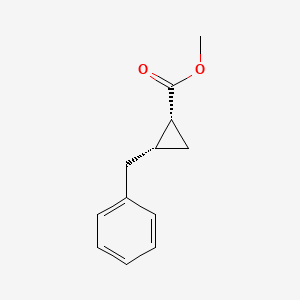
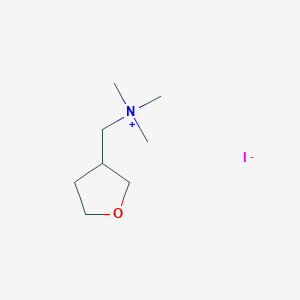
![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)

![4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline](/img/structure/B14391819.png)
